

# Analytical methods for characterizing Dimethyloctadecylsilane-modified surfaces

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An In-Depth Guide to Analytical Methods for Characterizing **Dimethyloctadecylsilane** (C18)-Modified Surfaces

For researchers, scientists, and drug development professionals, the performance of a **Dimethyloctadecylsilane** (C18)-modified surface is paramount. Whether used in High-Performance Liquid Chromatography (HPLC), solid-phase extraction (SPE), or as a biomaterial coating, the precise characteristics of the C18 layer dictate its interaction with analytes and its surrounding environment.[1][2][3] A successful modification process is not merely about grafting the silane onto the substrate; it is about achieving a specific ligand density, orientation, and surface energy.[4][5] Consequently, robust analytical characterization is not just a quality control step—it is a fundamental component of method development and surface engineering.

This guide provides a comparative overview of the principal analytical techniques used to characterize C18-modified surfaces. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights into what each method reveals about the surface at macroscopic, microscopic, and molecular levels. Our objective is to equip you with the knowledge to select the most appropriate analytical strategy to validate and optimize your C18 surfaces.

## The Pillars of C18 Surface Characterization

A comprehensive understanding of a C18-modified surface requires probing several key attributes. These properties are interconnected, and often, a multi-technique approach is necessary for a complete picture. The primary characteristics of interest are:

- **Surface Wettability and Hydrophobicity:** A direct measure of the success of the hydrophobic C18 modification. This is the first and most fundamental indicator of surface change.
- **Elemental Composition and Chemical State:** Confirms the presence of the C18 ligand, quantifies its surface concentration, and verifies the integrity of the chemical bonds (e.g., Si-O-Si-C).[\[6\]](#)[\[7\]](#)
- **Surface Topography and Morphology:** Provides a visual understanding of the surface at the nanoscale, revealing the uniformity of the coating and any induced changes in roughness.[\[8\]](#)  
[\[9\]](#)
- **Ligand Density and Conformation:** Quantifies the number of C18 chains per unit area and provides insight into their physical arrangement (e.g., ordered vs. disordered state).[\[1\]](#)[\[4\]](#)[\[10\]](#)
- **Chromatographic Performance:** The ultimate functional test, assessing the surface's practical utility in separating chemical compounds based on hydrophobicity and other interactions.[\[11\]](#)  
[\[12\]](#)

The following sections compare the leading analytical methods used to measure these properties, complete with experimental protocols and data interpretation guidelines.

## Contact Angle Goniometry: The First Line of Assessment

Contact Angle Goniometry is the quintessential technique for rapidly assessing surface wettability.[\[13\]](#)[\[14\]](#) It measures the angle formed between a liquid droplet and the solid surface, providing an immediate indication of hydrophobicity.[\[15\]](#)[\[16\]](#)

**Principle of Operation:** A droplet of a probe liquid (typically deionized water) is placed on the surface. The shape of the droplet is determined by the balance of forces between the liquid's surface tension and the adhesive forces between the liquid and the solid. A high contact angle

(>90°) indicates a hydrophobic, low-energy surface, which is expected for a successfully modified C18 surface. Conversely, a low angle (<90°) suggests a more hydrophilic, high-energy surface.[14]

## Experimental Protocol: Static Contact Angle Measurement

- **Sample Preparation:** Ensure the C18-modified surface is clean, dry, and free of any contaminants. Gently rinse with a non-polar solvent like hexane and dry with a stream of inert gas (e.g., nitrogen). This is critical because adventitious organic matter can artificially inflate the contact angle.
- **Instrument Setup:** Place the sample on the goniometer stage and adjust the focus of the camera.
- **Droplet Deposition:** Use a precision syringe to gently deposit a small droplet (typically 2-5  $\mu\text{L}$ ) of high-purity water onto the surface. Avoid imparting any kinetic energy to the droplet, which can affect the angle.
- **Image Capture and Analysis:** Capture a high-resolution image of the droplet profile. The instrument's software then analyzes the image to calculate the angle at the three-phase (solid-liquid-vapor) contact point.
- **Replication:** Repeat the measurement at multiple locations on the surface to assess uniformity and obtain a statistically relevant average.

## Data Interpretation

A bare silica or glass surface will exhibit a low water contact angle (typically < 30°). After successful C18 modification, this angle should increase significantly, often to >100°. The magnitude of this increase correlates with the density and uniformity of the C18 layer. Inconsistent angles across the surface point to a non-uniform modification.

## Causality and Insights

- **Why use water?** Water's high surface tension and polarity make it extremely sensitive to the non-polar C18 chains. It provides the clearest differentiation between the hydrophilic

substrate and the hydrophobic modified surface.

- Why measure advancing/receding angles? For more advanced analysis, dynamic contact angle measurements (advancing and receding angles) can reveal information about surface heterogeneity and chemical contamination, which are not captured by a simple static measurement.[\[13\]](#)[\[16\]](#)

## X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an indispensable tool for confirming the elemental composition and chemical bonding states at the very surface (top 5-10 nm) of a material.[\[7\]](#)[\[17\]](#)

**Principle of Operation:** The sample is irradiated with a beam of X-rays, causing core-level electrons to be ejected.[\[18\]](#) The kinetic energy of these photoelectrons is measured. Since each element has a unique set of core electron binding energies, the resulting energy spectrum acts as a fingerprint, allowing for elemental identification and quantification.[\[17\]](#) Small shifts in these binding energies provide information about the element's chemical environment or oxidation state.[\[17\]](#)

### Experimental Protocol: XPS Analysis

- **Sample Preparation:** A representative piece of the C18-modified surface (typically ~1 cm<sup>2</sup>) is mounted on the XPS sample holder. No complex preparation is needed, but the sample must be ultra-high vacuum (UHV) compatible.
- **Survey Scan:** An initial wide-energy scan is performed to identify all elements present on the surface. For a C18-modified silica surface, one would expect to see Silicon (Si), Oxygen (O), and Carbon (C).
- **High-Resolution Scans:** Detailed, high-resolution scans are then acquired for the specific elements of interest (Si 2p, O 1s, and C 1s).
- **Data Analysis:** The peaks in the high-resolution spectra are analyzed. Their positions confirm the chemical state, and their areas (after applying relative sensitivity factors) are used to calculate the atomic concentrations of the elements.

## Data Interpretation

- **Carbon (C 1s) Spectrum:** A successful C18 modification will show a large C 1s peak at approximately 284.8-285.0 eV, corresponding to C-C and C-H bonds in the alkyl chain. The intensity of this peak relative to the Si peak is a direct measure of the modification's success.
- **Silicon (Si 2p) Spectrum:** The Si 2p peak (around 103 eV for SiO<sub>2</sub>) confirms the underlying silica substrate. The attenuation of this signal compared to an unmodified substrate indicates the thickness of the C18 overlayer.
- **Elemental Ratios:** The C/Si atomic ratio is a key metric. A higher C/Si ratio indicates a greater surface coverage or density of the C18 ligand.

## Causality and Insights

- **Why is it surface-sensitive?** The photoelectrons ejected from the sample have a very short inelastic mean free path, meaning only electrons from the outermost few nanometers can escape without losing energy and be detected.[18] This makes XPS ideal for analyzing thin surface layers without interference from the bulk material.
- **Self-Validating System:** The presence of a strong aliphatic carbon signal and the simultaneous attenuation of the underlying silicon signal provide a self-validating confirmation of the C18 layer's presence and thickness.

## Atomic Force Microscopy (AFM): Visualizing the Nanoscale Landscape

AFM provides high-resolution, three-dimensional images of a surface's topography.[8] Unlike optical or electron microscopes, AFM "feels" the surface with a sharp probe, allowing for measurements of features at the nanometer scale.

**Principle of Operation:** A micro-fabricated cantilever with a sharp tip at its end is scanned across the sample surface.[8] As the tip encounters surface features, forces between the tip and the surface cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to construct a 3D topographical map of the surface.

## Experimental Protocol: Tapping Mode AFM

- **Sample Preparation:** The sample must be mounted on a flat, stable surface. The surface should be clean to avoid imaging artifacts from loose debris.
- **Instrument Setup:** A suitable cantilever is selected and installed. "Tapping mode" is often preferred for C18 surfaces as it minimizes lateral forces that could damage the soft organic layer.
- **Imaging:** The tip is brought into proximity with the surface, and the scan parameters (scan size, scan rate, feedback gains) are optimized to obtain a clear image.
- **Data Analysis:** The resulting image is processed to measure key parameters like surface roughness (e.g., Root Mean Square, Rq) and to visualize the uniformity of the coating.

## Data Interpretation

AFM images can reveal whether the silanization process has proceeded uniformly or resulted in the formation of polymeric aggregates on the surface. By comparing the surface roughness of the substrate before and after modification, one can quantify changes in topography. A smooth, uniform image suggests a well-formed monolayer, whereas a lumpy or irregular image may indicate polymerization or incomplete coverage.<sup>[9][19]</sup>

## Causality and Insights

- **Why Tapping Mode?** The C18 layer is a relatively soft organic film. Continuous contact (contact mode) could scrape or deform the layer. Tapping mode, where the cantilever oscillates and intermittently "taps" the surface, preserves the integrity of the sample while providing high-resolution topographical data.
- **Complementary Information:** While XPS confirms the chemical presence of the C18 layer, AFM provides the crucial visual evidence of its physical structure and organization on the surface.<sup>[19][20]</sup>

## Chromatographic Performance Tests: The Ultimate Functional Assay

While surface science techniques provide fundamental physical and chemical data, the ultimate test of a C18 surface intended for separations is its chromatographic performance. These tests use a set of well-characterized probe molecules to assess properties like hydrophobicity, silanol activity, and shape selectivity.

Principle of Operation: The C18-modified material is packed into an HPLC column. A mixture of probe solutes is then injected, and their retention behavior is monitored. The retention time and peak shape of each probe provide quantitative data on specific surface interactions.

## Experimental Protocol: Hydrophobicity and Silanol Activity Test

- **Column Packing:** The C18-modified silica is packed into an HPLC column using a standard slurry packing procedure.
- **Test Mixture Preparation:** A standard test mixture is prepared. A common one includes:
  - **Uracil:** A void volume marker (unretained).
  - **Toluene/Butylbenzene:** Neutral, hydrophobic compounds to measure retention factor ( $k$ ), which is an indicator of hydrophobicity.[\[11\]](#)[\[21\]](#)
  - **Amitriptyline or Pyridine:** Basic compounds that interact strongly with exposed, acidic silanol groups on the silica surface.
- **Chromatographic Run:** The column is equilibrated with a mobile phase (e.g., 80:20 Methanol/Water). The test mixture is injected, and the chromatogram is recorded.
- **Data Analysis:**
  - **Hydrophobicity:** The retention factor ( $k$ ) for toluene or butylbenzene is calculated. Higher  $k$  values indicate greater hydrophobicity.[\[22\]](#)
  - **Silanol Activity:** The peak asymmetry (tailing factor) for the basic analyte (e.g., amitriptyline) is measured. A tailing factor close to 1.0 indicates minimal interaction with residual silanols, signifying a well-covered and/or end-capped surface. A high tailing factor ( $>1.5$ ) indicates significant silanol activity.

## Causality and Insights

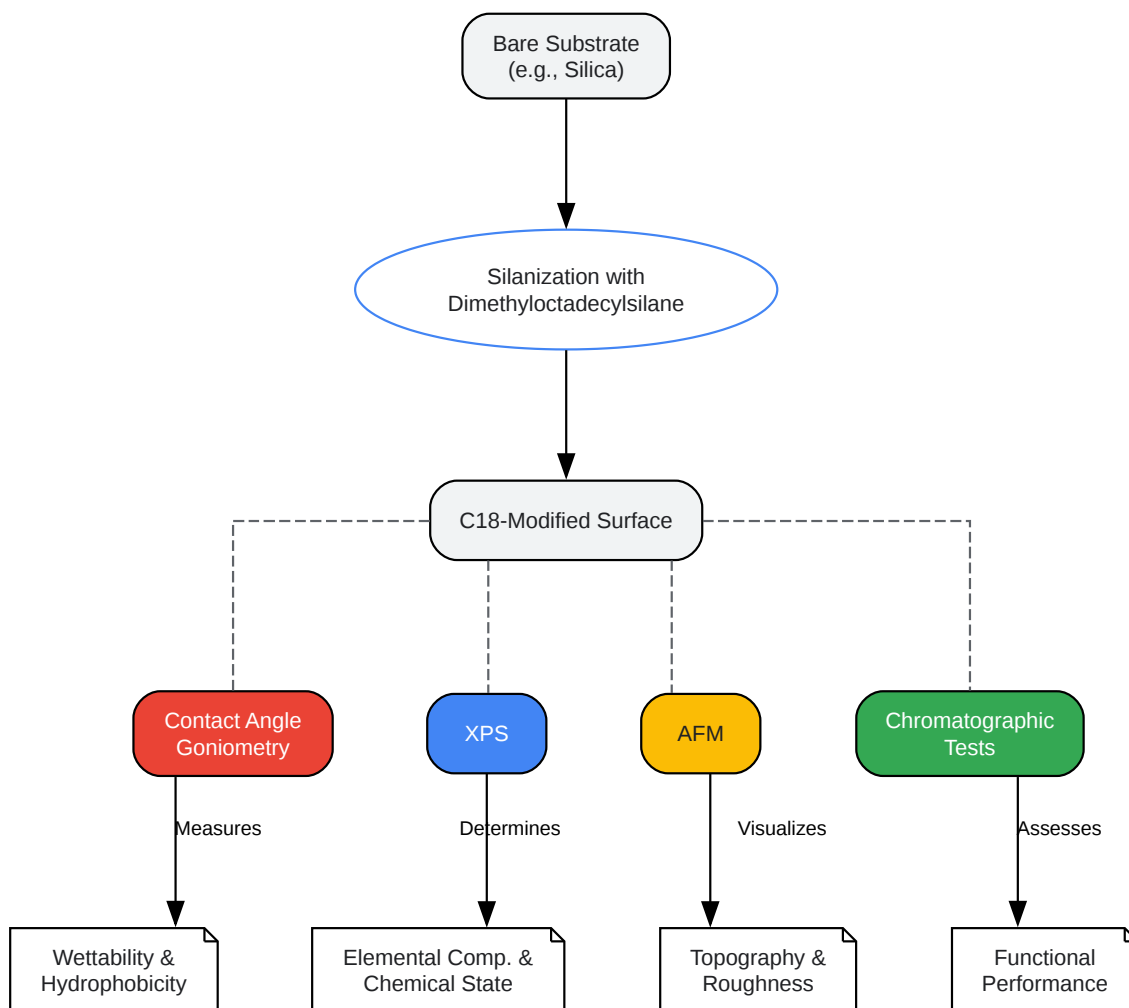
- Why use a basic probe? Residual silanol groups (Si-OH) on the silica surface are acidic and will form strong electrostatic interactions with basic analytes, causing them to "stick" to the stationary phase and elute with a characteristic tailing peak. This provides a highly sensitive measure of surface coverage and the effectiveness of end-capping (a secondary reaction to cap residual silanols).
- The Gold Standard: This functional test directly measures the properties that are most relevant to the surface's end-use application in separations, providing a practical performance benchmark that complements the more fundamental data from spectroscopic and microscopic techniques.

## Comparative Guide to Analytical Methods

Technique	Primary Information	Sensitivity	Spatial Resolution	Type	Key Advantage	Key Limitation
Contact Angle Goniometry	Wettability, Surface Free Energy	High (monolayer)	Millimeter	Non-Destructive	Fast, inexpensive, direct measure of hydrophobicity	Provides little chemical information; sensitive to contamination
XPS	Elemental Composition, Chemical State	0.1 atomic %	~10-100 $\mu\text{m}$	Non-Destructive (UHV)	Quantitative chemical state information	Requires high vacuum; limited spatial resolution
AFM	Surface Topography, Roughness	Angstrom (vertical)	Nanometer (lateral)	Non-Destructive	High-resolution 3D imaging of surface structure	Can be slow; susceptible to tip and surface artifacts
Chromatographic Tests	Functional Hydrophobicity, Silanol Activity, Selectivity	High (trace interactions)	N/A (Bulk property)	Destructive (packing)	Directly measures performance in the intended application	Indirect; results depend on test conditions (mobile phase, temp)

## Visualizing the Characterization Workflow

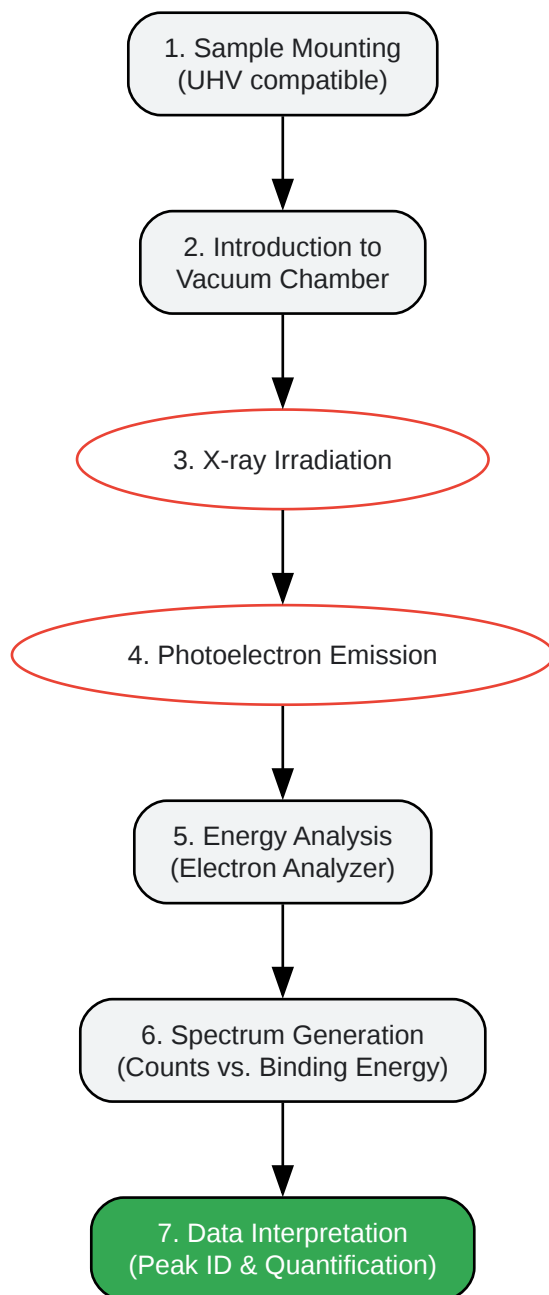
A comprehensive characterization strategy often involves multiple techniques in a logical sequence. The following diagram illustrates a typical workflow.



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Caption: Workflow for C18 surface modification and characterization.

## Detailed Workflow: XPS Analysis



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Caption: Step-by-step experimental workflow for XPS analysis.

## Conclusion

The characterization of **Dimethyloctadecylsilane**-modified surfaces is a multi-faceted task that is critical for ensuring the quality, reproducibility, and performance of materials used in chromatography and other scientific applications. No single technique can provide a complete picture. A pragmatic approach begins with Contact Angle Goniometry for a rapid assessment of hydrophobicity. This is followed by XPS to provide unequivocal chemical evidence of the modification and to quantify surface coverage. AFM offers invaluable visual confirmation of the coating's uniformity and nanoscale structure. Finally, for separation media, Chromatographic Tests serve as the definitive functional assay, directly measuring the surface's performance under real-world conditions. By judiciously selecting from these methods, researchers can gain a comprehensive understanding of their C18 surfaces, leading to more robust and reliable scientific outcomes.

## References

- Paul, A. et al. (2013). Atomic force microscope mediated chromatography. Review of Scientific Instruments, 84(2), 025114. [[Link](#)]
- Paul, A. et al. (2013). Atomic Force Microscope Mediated Chromatography. PubMed, Rev Sci Instrum. 84(2):025114. [[Link](#)]
- Al-Raoush, R. I. et al. (2024). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. arXiv. [[Link](#)]
- NASA. (2013). Atomic Force Microscope Mediated Chromatography. Tech Briefs. [[Link](#)]
- Fung, K. et al. (2011). Microfluidics and Chromatography with an Atomic Force Microscope. Analytical Chemistry, 83(4), 1234-1239. [[Link](#)]
- Arachchige, R. J. et al. (2020). Surface Energy Mapping of Modified Silica Using IGC Technique at Finite Dilution. ACS Omega, 5(18), 10438-10447. [[Link](#)]
- Al-Raoush, R. I. et al. (2025). Wettability alteration and long-term stability. MPG.PuRe. [[Link](#)]
- Pharmaguideline. (2011). HPLC Column Performance Evaluation and Column Care. Pharmaguideline. [[Link](#)]

- Wirth, M. J. (n.d.). SURFACE ENERGY CHARACTERIZATION AND COMPETITIVE SURFACE EQUILIBRIA USING CONTACT ANGLE. Purdue University. [[Link](#)]
- Al-Raoush, R. I. et al. (2024). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long-Term Stability. ResearchGate. [[Link](#)]
- Wyndham, K. D. et al. (2003). Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. Analytical Chemistry, 75(24), 6781-6788. [[Link](#)]
- NASA. (n.d.). Microfluidics, Chromatography, and Atomic-Force Microscopy. NASA Technical Reports Server (NTRS). [[Link](#)]
- Cox, G. B. (1976). Practical Aspects of Bonded Phase Chromatography. Journal of Chromatographic Science, 14(8), 353-363. [[Link](#)]
- Trammell, B. C. et al. (2004). Synthesis and characterization of hypercrosslinked, surface-confined, ultra-stable silica-based stationary phases. Journal of Chromatography A, 1060(1-2), 53-65. [[Link](#)]
- Vîlcu, R. et al. (2010). Evaluation of the phase ratio for three C18 high performance liquid chromatographic columns. ResearchGate. [[Link](#)]
- Wulff, C. A. et al. (1997). Characterization of Octadecylsilane Stationary Phases on Commercially Available Silica-Based Packing Materials by Raman Spectroscopy. Analytical Chemistry, 69(11), 2115-2121. [[Link](#)]
- Buszewski, B. et al. (1997). Chemically Bonded Silica Stationary Phases: Synthesis, Physicochemical Characterization, and Molecular Mechanism of Reversed-Phase HPLC Retention. Analytical Chemistry, 69(16), 3277-3285. [[Link](#)]
- Droge, S. T. J. et al. (2016). Fragment-based approach to calculate hydrophobicity of anionic and nonionic surfactants derived from chromatographic retention on a C18 stationary phase. ResearchGate. [[Link](#)]
- Wulff, C. A. et al. (1997). Characterization of Octadecylsilane Stationary Phases on Commercially Available Silica-Based Packing Materials by Raman Spectroscopy. American

Chemical Society. [\[Link\]](#)

- Thuan, N. T. et al. (2015). Synthesis of the reversed stationary phase for solid phase extraction using trimethoxyoctadecyl silane. ResearchGate. [\[Link\]](#)
- Phenomenex. (n.d.). Performance test on Onyx C18 (column #3). Phenomenex. [\[Link\]](#)
- Google Patents. (n.d.). CN110274967B - Method for establishing C18 chromatographic column performance evaluation system.
- DAISOGEL USA. (n.d.). What is the Role of Ligand Density for Separation?. DAISOGEL USA. [\[Link\]](#)
- Haginaka, J. (2017). Preparation and evaluation of chemically stable bonded-phase silica gels. ResearchGate. [\[Link\]](#)
- Bell, D. S. (2020). What is on Your HPLC Particle? Looking at Stationary Phase Chemistry Synthesis. Chromatography Online. [\[Link\]](#)
- Hawach Scientific Co., Ltd. (2025). Bonded Phase Chromatography. Hawach Scientific Co., Ltd. [\[Link\]](#)
- Williams, M. R. et al. (2009). Comparison of Modelled and Measured Behaviour of Octadecyl Silane (C18) Surfaces in Aqueous and Organic Media. LCGC International - Chromatography Online. [\[Link\]](#)
- Chaudhary, A. (2024). Chemically Bonded Phases in Chromatographic Silicas. Veeprho. [\[Link\]](#)
- De, M. et al. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. ACS Applied Nano Materials, 4(11), 11464-11481. [\[Link\]](#)
- Wyndham, K. D. et al. (2003). Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. ResearchGate. [\[Link\]](#)
- Bell, D. S. (2020). Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Chromatography Online. [\[Link\]](#)

- Jin, J. et al. (2023). Surface Modification of Silica with  $\beta$ -Alanine Derivatives for Unique Applications in Liquid Chromatography. *Molecules*, 28(22), 7577. [\[Link\]](#)
- Gritti, F. et al. (2007). Effect of the surface coverage of endcapped C18-silica on the excess adsorption isotherms of commonly used organic solvents from water in reversed phase liquid chromatography. PubMed. [\[Link\]](#)
- Element Lab Solutions. (n.d.). Charged surface C18 for peptide analysis. Element Lab Solutions. [\[Link\]](#)
- Gritti, F. et al. (2007). Effect of the surface coverage of endcapped C18-silica on the excess adsorption isotherms of commonly used organic solvents from water in reversed phase liquid chromatography. ResearchGate. [\[Link\]](#)
- Nawrocki, J. et al. (1993). Chromatographic Characterization of Silica C18 Packing Materials. Correlation between a Preparation Method and Retention Behavior of Stationary Phase. ResearchGate. [\[Link\]](#)
- Workman, W. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. KNAUER. [\[Link\]](#)
- Ras, R. H. A. (2018). Surface-wetting characterization using contact-angle measurements. ACRIS. [\[Link\]](#)
- Sportsman, J. R. et al. (1988). Protein immobilization on silica supports. A ligand density study. *Journal of Chromatography*, 458, 169-74. [\[Link\]](#)
- Wikipedia. (n.d.). X-ray photoelectron spectroscopy. Wikipedia. [\[Link\]](#)
- Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science. [\[Link\]](#)
- Carl ROTH. (n.d.). Silica gel C 18, 100 g. Carl ROTH. [\[Link\]](#)
- SERC (Carleton). (2021). X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). SERC (Carleton). [\[Link\]](#)

- Surface Science Western. (n.d.). Contact Angle Measurement / Goniometry. Surface Science Western. [[Link](#)]
- Biolin Scientific. (2022). How to utilize contact angles in surface characterization: Static contact angles. Biolin Scientific. [[Link](#)]
- DTIC. (2018). Surface Wettability Using Contact Angle Goniometry. DTIC. [[Link](#)]
- Gritti, F. et al. (2007). Determination of the solvent density profiles across mesopores of silica-C18 bonded phases in contact with acetonitrile/water mixtures: A semi-empirical approach. ResearchGate. [[Link](#)]
- Brookhaven National Laboratory. (n.d.). X-ray Photoelectron Spectroscopy (XPS). Brookhaven National Laboratory. [[Link](#)]
- National Institutes of Health (NIH). (n.d.). Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements. National Institutes of Health (NIH). [[Link](#)]

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- 3. [chromatographytoday.com](https://chromatographytoday.com) [[chromatographytoday.com](https://chromatographytoday.com)]
- 4. [daisogelusa.com](https://daisogelusa.com) [[daisogelusa.com](https://daisogelusa.com)]
- 5. Effect of the surface coverage of endcapped C18-silica on the excess adsorption isotherms of commonly used organic solvents from water in reversed phase liquid chromatography - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 7. X-ray photoelectron spectroscopy - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]

- 8. [pubs.aip.org](https://pubs.aip.org) [[pubs.aip.org](https://pubs.aip.org)]
- 9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. HPLC Column Performance Evaluation and Column Care | Pharmaguideline [[pharmaguideline.com](https://pharmaguideline.com)]
- 12. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 13. [brighton-science.com](https://brighton-science.com) [[brighton-science.com](https://brighton-science.com)]
- 14. [biolinscientific.com](https://biolinscientific.com) [[biolinscientific.com](https://biolinscientific.com)]
- 15. [acris.aalto.fi](https://acris.aalto.fi) [[acris.aalto.fi](https://acris.aalto.fi)]
- 16. Contact Angle Measurement / Goniometry - Surface Science Western [[surfacesciencwestern.com](https://surfacesciencwestern.com)]
- 17. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [[serc.carleton.edu](https://serc.carleton.edu)]
- 18. [bnl.gov](https://bnl.gov) [[bnl.gov](https://bnl.gov)]
- 19. [pure.mpg.de](https://pure.mpg.de) [[pure.mpg.de](https://pure.mpg.de)]
- 20. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [[arxiv.org](https://arxiv.org)]
- 21. CN110274967B - Method for establishing C18 chromatographic column performance evaluation system - Google Patents [[patents.google.com](https://patents.google.com)]
- 22. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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